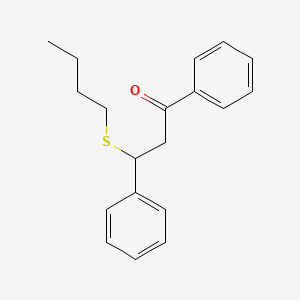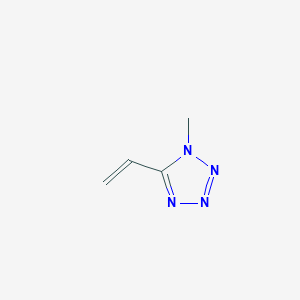![molecular formula C8H14O3 B14707633 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- CAS No. 13247-05-7](/img/structure/B14707633.png)
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- is an organic compound with a unique structure that includes a dioxolane ring and an ethenyloxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane derivatives often involves continuous processes with efficient water removal systems, such as Dean-Stark apparatus or molecular sieves . The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyloxy group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- involves its interaction with various molecular targets. The ethenyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and the release of energy. The dioxolane ring provides stability and enhances the compound’s reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-ethyl-4-methyl-: This compound has a similar dioxolane ring structure but with different substituents.
1,3-Dioxolane, 4-methyl-: Another derivative with a simpler structure and different reactivity.
4-Methylene-1,3-dioxolane: This compound features a methylene group, offering distinct chemical properties.
Uniqueness
1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- stands out due to its unique combination of the dioxolane ring and the ethenyloxy group. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13247-05-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-(ethenoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H14O3/c1-4-9-5-7-6-10-8(2,3)11-7/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
FBAIECLGOSCYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


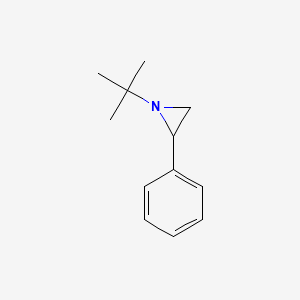
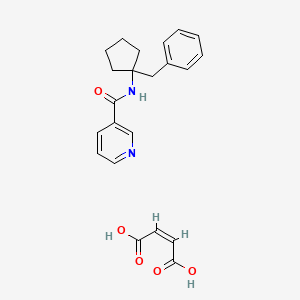
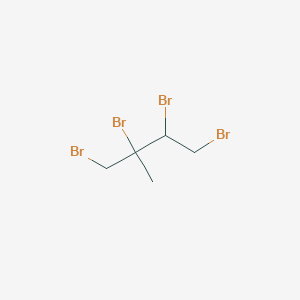

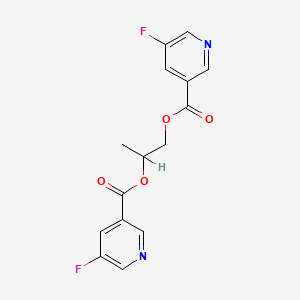
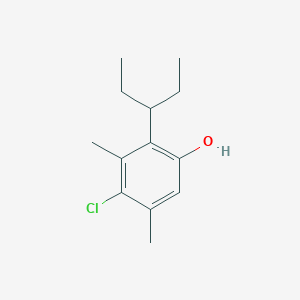
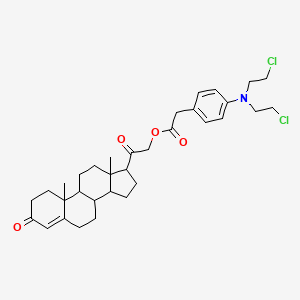
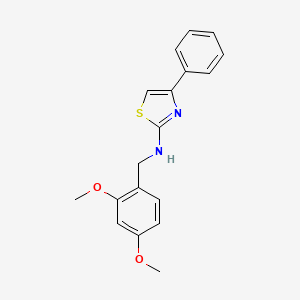
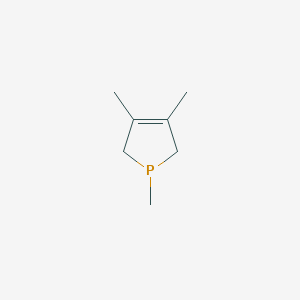
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

